trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
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Overview
Description
Trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as TBCA, is an important organic compound used in the synthesis of a variety of compounds. It is a cyclic carboxylic acid with a tert-butoxycarbonylamino group attached to the cyclohexane ring .
Synthesis Analysis
While specific synthesis methods for trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid were not found in the search results, related compounds such as trans-2-tert-butylcyclohexanol have been synthesized using economical auxiliaries . Another related compound, trans-4-amino-1-cyclohexanecarboxylic acid derivatives, have been prepared using industrially feasible processes .
Molecular Structure Analysis
The molecular formula of trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is C12H21NO4. The InChI code is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 . The compound has a molecular weight of 243.30 g/mol .
Physical And Chemical Properties Analysis
Trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is a white to yellow powder or crystals . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Application 1: Dipeptide Synthesis
- Summary of the Application : This compound is used in the synthesis of dipeptides. It’s a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which are used as starting materials in dipeptide synthesis .
- Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .
Application 2: Deprotection of Boc Amino Acids
- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . The process involves the use of a thermally stable Ionic Liquid .
- Methods of Application or Experimental Procedures : The method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect . The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
Application 3: Extraction of Water Soluble Polar Organic Molecules
- Summary of the Application : This compound is used in the extraction of water soluble polar organic molecules using ionic liquids . The process involves the use of a thermally stable Ionic Liquid .
- Methods of Application or Experimental Procedures : The method for extraction of water soluble polar organic molecules using ionic liquids is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect . The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
Safety And Hazards
properties
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | |
CAS RN |
233661-54-6 |
Source
|
Record name | (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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